molecular formula C8H11ClN2O B8286084 3-(2-Aminoethyl)-6-chloro-2-methoxypyridine

3-(2-Aminoethyl)-6-chloro-2-methoxypyridine

Cat. No.: B8286084
M. Wt: 186.64 g/mol
InChI Key: BWNWGQLLZXXGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)-6-chloro-2-methoxypyridine is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(6-chloro-2-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11ClN2O/c1-12-8-6(4-5-10)2-3-7(9)11-8/h2-3H,4-5,10H2,1H3

InChI Key

BWNWGQLLZXXGKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.20 g (0.8 mmol) of 3-(2-hydroxyethyl)-6-chloro-2-methoxypyridine in 10 ml of dry CH2Cl2 cooled to -50° C. was added 0.18 ml (0.8 mmol) trifluoromethanesulfonic anhydride under an atmosphere of nitrogen. The mixture was stirred for 30 min at this temperature and an additional 10 min at -78° C. before a rapid addition of 30 ml of cold (-78° C.) NH3 (l). The mixture was stirred for 15 min at room temperature, and then concentrated in vacuo to afford 1.0 g of crude 3-(2-aminoethyl)-6-chloro-2-methoxypyridine as a trifluoromethanesulfonic acid salt.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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